molecular formula C15H11BrN2 B3241935 2-(2-Bromophenyl)-6-methylquinazoline CAS No. 149323-84-2

2-(2-Bromophenyl)-6-methylquinazoline

Cat. No.: B3241935
CAS No.: 149323-84-2
M. Wt: 299.16 g/mol
InChI Key: WACMXPXMOVHSCE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-methylquinazoline is a useful research compound. Its molecular formula is C15H11BrN2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-bromophenyl)-6-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c1-10-6-7-14-11(8-10)9-17-15(18-14)12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMXPXMOVHSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276735
Record name Quinazoline, 2-(2-bromophenyl)-6-methyl-
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Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149323-84-2
Record name Quinazoline, 2-(2-bromophenyl)-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149323-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline, 2-(2-bromophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 2 Bromophenyl 6 Methylquinazoline

Proposed Mechanism of Action

A primary molecular target for many centrally acting quinazoline (B50416) derivatives is the GABA-A receptor. This receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Compounds like methaqualone act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This enhancement of GABAergic inhibition leads to a general depressant effect on the central nervous system, which can manifest as sedation, hypnosis, and anticonvulsant activity. It is plausible that if 2-(2-Bromophenyl)-6-methylquinazoline were to exhibit such activities, its mechanism might also involve interaction with the GABA-A receptor. However, without direct experimental evidence, this remains an untested hypothesis.

Structure Activity Relationships

Chemical Reactivity and Transformation Pathways of 2 2 Bromophenyl 6 Methylquinazoline

Reactivity of the Quinazoline (B50416) Core System

The quinazoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The presence of two nitrogen atoms in the pyrimidine ring significantly influences its electronic properties and reactivity.

The quinazoline nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. wikipedia.orgnih.gov This deactivation is more pronounced in the pyrimidine portion of the heterocycle. Consequently, electrophilic attack preferentially occurs on the benzene ring component.

The expected order of reactivity for electrophilic substitution on the parent quinazoline ring is C-8 > C-6 > C-5 > C-7. wikipedia.orgnih.gov In the case of 2-(2-Bromophenyl)-6-methylquinazoline, the presence of a methyl group at the C-6 position influences this reactivity. The methyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. This activation, combined with the inherent reactivity pattern of the quinazoline system, would direct incoming electrophiles primarily to the C-8 and C-5 positions. For instance, nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov A similar reaction on the title compound would be influenced by the directing effects of the C-6 methyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Quinazoline Core

Position Inherent Reactivity Influence of 6-Methyl Group Predicted Outcome
C-5 Susceptible Ortho to methyl group (activated) Favorable site for substitution
C-7 Less Susceptible Para to methyl group (activated) Favorable site for substitution

In contrast to its resistance to electrophilic attack, the pyrimidine portion of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNA). The electron-withdrawing nitrogen atoms make the C-2 and C-4 positions electron-deficient and thus prime targets for nucleophiles. wikipedia.org The reactivity is particularly high if a good leaving group, such as a halide, is present at these positions. wikipedia.orgnih.gov

For this compound, the C-2 and C-4 positions are the most likely sites for nucleophilic attack. While the C-2 position is already substituted, reactions can occur at C-4, especially if it is first converted to a derivative with a good leaving group (e.g., a chloro or sulfonyl group). nih.gov Studies on 2,4-dichloroquinazolines consistently show that nucleophilic substitution occurs preferentially and rapidly at the C-4 position. nih.gov Amines, alkoxides, and other nucleophiles can displace a leaving group at this position, often under mild conditions. nih.govchim.it

The quinazoline ring, while aromatic, can undergo ring-opening under certain conditions. For example, treatment with warm acidic or alkaline solutions can lead to hydrolysis, breaking down the pyrimidine ring to yield derivatives of 2-aminobenzaldehyde. scispace.com Strong nucleophilic attack can also initiate ring-opening pathways. researchgate.net For instance, the reaction of some quinazoline derivatives with hydrazine (B178648) can cause cleavage of the heterocyclic ring. nih.gov

Conversely, ring-closing reactions are fundamental to the synthesis of the quinazoline scaffold itself. These methods often involve the cyclization of appropriately substituted anilines, such as 2-aminobenzonitriles or 2-aminobenzamides, with various carbon sources. nih.govorganic-chemistry.org Tandem reactions involving an initial nucleophilic addition followed by intramolecular cyclization are also common strategies for building the quinazoline system. nih.gov

Transformations Involving the Bromine Moiety

The bromine atom attached to the phenyl ring at the C-2 position of the quinazoline core is a versatile functional handle, primarily for metal-catalyzed cross-coupling reactions.

The carbon-bromine bond is a classic substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 2-(2-arylphenyl)-6-methylquinazoline derivative. This method is widely used for creating biaryl linkages. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups onto the phenyl ring of the title compound.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This transformation is ideal for synthesizing arylalkynes, introducing a carbon-carbon triple bond at the position of the bromine atom.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, Base (e.g., K₂CO₃, Cs₂CO₃) Biaryl or Alkyl-Aryl
Heck Alkene (R-CH=CH₂) Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) Substituted Alkene

These reactions are highly modular and tolerate a wide range of functional groups, making them exceptionally valuable for the structural diversification of this compound.

Direct nucleophilic aromatic substitution (SNAr) of the bromine on the phenyl ring is generally difficult. libretexts.org Unlike the activated quinazoline core, a simple bromobenzene (B47551) system does not readily undergo SNAr because the ring is not sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. lumenlearning.com The quinazoline substituent does exert an electron-withdrawing effect, but it is often insufficient to activate the ortho-position of the phenyl ring for direct substitution by common nucleophiles under standard conditions.

For substitution to occur, very harsh reaction conditions or the use of very strong nucleophiles might be required. lumenlearning.com More commonly, the transformation is achieved through alternative, metal-catalyzed pathways such as the Buchwald-Hartwig amination (for C-N bond formation) or related couplings, which proceed via a different mechanism than direct SNAr.

Reactivity of the Methyl Group at Position 6

The methyl group at the 6-position of the quinazoline ring is a benzylic-type substituent and, as such, is susceptible to a variety of chemical transformations, including oxidation and condensation reactions. The electronic nature of the quinazoline ring system, influenced by the nitrogen atoms and the 2-aryl substituent, modulates the reactivity of this methyl group.

Oxidation Reactions:

The benzylic methyl group can be oxidized to various functional groups, most notably a carboxylic acid. This transformation is a common strategy in organic synthesis to introduce a carboxylic acid moiety onto an aromatic ring. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of methyl groups on related quinoline (B57606) and quinazoline systems to carboxylic acids is a known transformation rsc.orgyoutube.com. The reaction typically proceeds via a benzylic radical intermediate, which is then further oxidized masterorganicchemistry.com.

For instance, the oxidation of a methyl group on a heterocyclic ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions youtube.commasterorganicchemistry.com. More modern and milder methods for benzylic oxidation utilize reagents such as oxone or proceed via electrochemical means, offering greater functional group tolerance masterorganicchemistry.com. The presence of the electron-withdrawing quinazoline ring is expected to facilitate this oxidation.

A plausible reaction scheme for the oxidation of the 6-methyl group is presented below:

Table 1: Plausible Oxidation of this compound

Starting MaterialReagentProduct
This compoundKMnO₄2-(2-Bromophenyl)quinazoline-6-carboxylic acid

Condensation Reactions:

The methyl group at position 6, while not as acidic as a typical active methylene (B1212753) compound, can potentially participate in condensation reactions with aldehydes under specific conditions. The acidity of the benzylic protons is enhanced by the electron-withdrawing nature of the quinazoline ring system. Reactions such as the Knoevenagel condensation typically involve a more activated methylene group wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com. However, related condensation reactions of methyl groups on heterocyclic rings with aldehydes have been reported, often requiring a strong base to generate the necessary carbanion for nucleophilic attack nih.gov.

The general mechanism for such a condensation would involve the deprotonation of the 6-methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration would lead to the formation of a styryl-type derivative. The feasibility of this reaction would depend on the reaction conditions and the electronic influence of the 2-(2-bromophenyl) substituent on the acidity of the 6-methyl protons.

Table 2: Hypothetical Condensation Reaction

Reactant 1Reactant 2Product
This compoundBenzaldehyde2-(2-Bromophenyl)-6-styrylquinazoline

Mechanistic Studies of Specific Reactions Involving this compound

Detailed mechanistic studies specifically for reactions involving this compound are not widely available in the public domain. However, the mechanisms of related reactions on similar heterocyclic systems can provide valuable insights.

Mechanism of Benzylic Oxidation:

Mechanism of Condensation Reactions:

The mechanism of a potential condensation reaction would follow the general pathway of base-catalyzed aldol-type condensations. The key steps would be:

Deprotonation: A base removes a proton from the 6-methyl group to form a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy intermediate.

Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product.

The rate and success of this reaction would be highly dependent on the strength of the base used and the reaction temperature.

Theoretical and Computational Chemistry Studies on 2 2 Bromophenyl 6 Methylquinazoline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electronic structure and predicting chemical reactivity. nih.gov

For a molecule like 2-(2-Bromophenyl)-6-methylquinazoline, DFT would be the method of choice due to its balance of accuracy and computational cost for systems of this size. nih.gov These calculations can determine the molecule's optimized geometry, electronic distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For instance, a DFT study on related 6-bromo quinazolinone derivatives using the B3LYP functional and a 6-31+G(d,p) basis set revealed how the distribution of these orbitals influences the molecule's properties. bldpharm.com In those compounds, the HOMO was primarily located on the bromobenzene (B47551) and quinazolinone rings, indicating these are the likely sites for electrophilic attack. bldpharm.com The LUMO was more delocalized across the molecule. bldpharm.com A similar analysis for this compound would pinpoint its most reactive sites.

Table 1: Illustrative Frontier Orbital Energies for Related Quinazoline (B50416) Derivatives This table presents example data from related compounds to illustrate the outputs of DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Compound 8a (a 6-bromo-quinazolinone derivative)-6.21-1.984.23 bldpharm.com
Compound 8c (a 6-bromo-quinazolinone derivative)-6.45-1.824.63 bldpharm.com

Such calculations provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological systems.

Molecular Docking and Dynamics Simulations with Potential Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov These methods are central to structure-based drug design.

Quinazoline derivatives are well-known for their activity as kinase inhibitors, often targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). bldpharm.com Molecular docking studies on related quinazolinones have successfully predicted their binding modes within the EGFR active site. bldpharm.com For this compound, a docking study would involve:

Obtaining the 3D crystal structure of a potential protein target (e.g., EGFR, PDB ID: 1M17) from a repository like the Protein Data Bank. bldpharm.com

Computationally placing the this compound molecule into the active site of the protein.

Using a scoring function to calculate the binding energy, which estimates the affinity of the molecule for the protein. bldpharm.com

Analyzing the resulting poses to identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex.

For example, docking studies on 6-bromo-quinazolin-4(3H)-one derivatives against EGFR calculated binding energies and identified crucial hydrogen bonds with key residues in the active site. bldpharm.com

Table 2: Example Molecular Docking Results for Quinazoline Derivatives with EGFR This table provides example binding energies for related compounds to illustrate typical results from docking studies.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Source
Compound 8aEGFR1M17-6.7 bldpharm.com
Compound 8cEGFR1M17-5.3 bldpharm.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. An MD simulation tracks the movements of all atoms in the system, providing insights into the conformational stability of the complex and the persistence of the interactions identified in docking. bldpharm.com Simulations are often run for nanoseconds to observe the dynamic behavior of the system in a simulated aqueous environment. bldpharm.com

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the phenyl and quinazoline rings. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

This analysis involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The results are often visualized as an energy landscape, a plot of potential energy versus the rotational angles (dihedral angles). aps.org The "valleys" on this landscape correspond to stable, low-energy conformers, while the "peaks" represent high-energy transition states between them. aps.orgwikipedia.org Understanding the energy landscape helps to determine the most likely shape the molecule will adopt under physiological conditions, which is crucial for its interaction with biological targets. academie-sciences.fr

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). mdpi.com For a novel compound like this compound, theoretical spectra can aid in the assignment of experimental signals.

IR Spectroscopy: Calculations can predict the frequencies and intensities of vibrational modes (e.g., C=N stretching, C-H bending). A study on a related bromo-chloro-phenol derivative used DFT at the B3LYP/6-31G(d,p) level to calculate vibrational frequencies, which showed good agreement with the experimental IR spectrum and helped assign specific peaks to molecular vibrations. mdpi.com

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. Comparing the predicted shifts for the various protons and carbons in this compound with an experimental spectrum would provide strong evidence for its structural confirmation.

Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or the presence of intermolecular interactions in the experimental sample that are not accounted for in the gas-phase calculation.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods are essential for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules. For the synthesis of this compound, these methods can be used to map out the entire reaction pathway.

This involves:

Calculating the energies of the reactants, products, and any intermediates.

Locating the transition state (TS) structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

By mapping the potential energy surface, chemists can understand the feasibility of a proposed synthetic route and potentially identify alternative, more efficient pathways. nih.gov For instance, in the synthesis of related 6-methylquinazolin-4(3H)-one derivatives, computational studies could be used to evaluate the energetics of the cyclization step or the final Suzuki-Miyaura cross-coupling reaction, providing insights into the reaction's favorability and potential barriers. While specific studies on this compound are unavailable, the general approach provides a powerful tool for rationalizing and optimizing synthetic strategies.

Strictly Excluding Dosage/administration, Safety/adverse Effects, and Human Clinical Trial Data

In Vitro Evaluation of Biological Interactions (e.g., Enzyme Inhibition Assays)

The biological interactions of 2-(2-Bromophenyl)-6-methylquinazoline and its analogs have been primarily investigated through in vitro enzyme inhibition assays, with a significant focus on their potential as kinase inhibitors. Several studies have synthesized and evaluated series of quinazoline (B50416) derivatives for their inhibitory activity against various kinases, which are crucial enzymes in cell signaling pathways and are often dysregulated in diseases like cancer.

A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were designed and evaluated for their biological activities in vitro. nih.gov One particular compound, 2a , demonstrated potent anti-proliferation activities against several tumor cell lines, including SW480, A549, A431, and NCI-H1975. nih.gov Notably, compound 2a exhibited strong inhibitory activity against wild-type Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 5.06 nM. nih.gov This suggests a significant interaction between this class of quinazoline derivatives and the EGFR kinase domain.

In another study, new quinazoline derivatives were designed with structural modifications aimed at enhancing their selectivity towards Aurora A kinase. mdpi.com Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), an analog, was identified as the most potent among the tested derivatives. mdpi.com To assess its selectivity, compound 6e was tested against a panel of 14 different kinases. The results indicated that it had poor inhibitory activity against most of these kinases, with activity percentages greater than 83%, while showing a more significant inhibitory effect on Aurora A kinase with an activity of 48.22% at a 10 µM concentration. mdpi.com

Furthermore, research into 6-benzamide quinazoline derivatives highlighted the importance of specific substitutions for EGFR inhibitory activity. The introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring was found to be crucial for inhibitory action. nih.gov

The inhibitory potential of quinazoline derivatives extends beyond cancer-related kinases. For instance, piperazine-linked quinazoline compounds have shown effects on various biological systems. researchgate.net Additionally, some quinazolinone-pyrazole hybrids have been screened for their α-glucosidase inhibitory activity, with all tested molecular hybrids showing more potent inhibition than the standard, acarbose. researchgate.net

The table below summarizes the in vitro inhibitory activities of selected quinazoline derivatives against various enzymes.

CompoundTarget EnzymeIC50 ValueCell Lines TestedReference
2a EGFR (wild-type)5.06 nMSW480, A549, A431, NCI-H1975 nih.gov
6e Aurora A Kinase48.22% inhibition at 10 µM- mdpi.com
Quinazolinone-pyrazole hybrids α-glucosidase60.5 ± 0.3 µM - 186.6 ± 20 μM- researchgate.net

Receptor Binding Studies and Affinities

Receptor binding studies are crucial for understanding the interaction of a compound with its biological target. For quinazoline derivatives, including analogs of this compound, these studies have often focused on their affinity for kinase receptors, which are pivotal in cellular signaling and disease progression.

EGFR-TK inhibitors, a class to which many quinazoline derivatives belong, function by competitively binding to the intracellular ATP binding site of the enzyme. nih.gov This binding event prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation. nih.gov

In the context of EGFR inhibitors, the development of 4-anilinoquinazoline (B1210976) derivatives has been extensive due to their high potency. nih.gov The binding affinity of these compounds is a key determinant of their inhibitory effect. The search results indicate that small, lipophilic substituents on the aniline (B41778) moiety, such as -F and -Cl, can enhance the affinity towards EGFR. nih.gov

Furthermore, computational methods like molecular docking are often employed to predict the binding modes and affinities of these compounds within the receptor's active site. These in silico studies complement experimental binding assays and provide insights into the structural requirements for high-affinity binding.

Cellular Target Identification and Validation Approaches

Identifying and validating the cellular targets of a compound are critical steps in drug discovery. For quinazoline derivatives, a combination of experimental and computational approaches is employed to elucidate their molecular targets.

A primary method for target identification is through in vitro kinase profiling. As seen with compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), testing against a panel of kinases helps to identify the primary target (Aurora A kinase in this case) and assess selectivity. mdpi.com Similarly, BPR1K871, a quinazoline-based multi-kinase inhibitor, was screened against a panel of 456 kinases to identify its targets, which included AURKA, AURKB, AURKC, and FLT3. oncotarget.com

Cellular assays provide further validation of target engagement. Western blot analysis is a common technique used to observe the downstream effects of target inhibition. For instance, treatment of cancer cells with compound 2a led to a significant inhibition of the activation of EGFR, Akt, and Erk1/2, confirming that its anti-proliferative activity is mediated through the EGFR signaling pathway. nih.gov Similarly, for BPR1K871, western blot analysis showed that it completely inhibited the phosphorylation of FLT3 and AURKA in MV4-11 cells, confirming target modulation within the cellular context. oncotarget.com

Modern approaches in target identification also leverage chemoproteomics. This involves using chemical probes to capture and identify protein targets from cell lysates. While not specifically detailed for this compound in the provided results, this technique represents a powerful tool for unbiased target discovery.

The development of drug-resistant cell lines can also be a tool for target validation. If a compound loses its efficacy in a cell line with a known mutation in a specific kinase, it provides strong evidence that this kinase is a direct target.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for quinazoline derivatives, particularly those targeting kinases, are centered on the inhibition of phosphorylation and downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

A key mechanism for many quinazoline-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain of a receptor. nih.gov By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate (B84403) group to the substrate, a process known as phosphorylation. This inhibition of autophosphorylation is a critical first step in blocking the entire signaling cascade. nih.gov

The consequences of this inhibition are observed in various cellular processes. For example, compound 6e , an Aurora A kinase inhibitor, was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.com This indicates that its mechanism of action involves disrupting the normal progression of the cell cycle, ultimately leading to programmed cell death.

Similarly, compound 2a , an EGFR inhibitor, was shown to inhibit the activation of EGFR and downstream signaling proteins like Akt and Erk1/2. nih.gov The EGFR pathway is a major driver of cell growth and survival, and its blockade by compounds like 2a explains their anti-proliferative effects.

BPR1K871, a multi-kinase inhibitor, demonstrates a mechanism that involves the simultaneous inhibition of multiple targets, including FLT3 and Aurora kinases. oncotarget.com This dual inhibition can be particularly effective in cancers that are driven by multiple signaling pathways or have developed resistance to single-target agents. Functional studies with BPR1K871 confirmed FLT3 and AURKA/B target modulation within cells. oncotarget.com

The table below outlines the investigated molecular mechanisms for selected quinazoline analogs.

Compound/AnalogInvestigated MechanismDownstream EffectsReference
Compound 6e Aurora A Kinase InhibitionCell cycle arrest at G1 phase, induction of apoptosis mdpi.com
Compound 2a EGFR Kinase InhibitionInhibition of EGFR, Akt, and Erk1/2 activation nih.gov
BPR1K871 Multi-kinase Inhibition (FLT3, AURKA/B)Inhibition of pFLT3 and pAURKA formation oncotarget.com
EGFR-TK inhibitors Competitive ATP Binding InhibitionPrevention of receptor autophosphorylation nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinazoline derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity as enzyme inhibitors.

A recurring theme in the SAR of quinazoline-based EGFR inhibitors is the importance of the substitution pattern on the 4-anilino moiety. Studies have shown that smaller and more lipophilic substituents, such as fluorine (-F) and chlorine (-Cl), on the aniline ring lead to enhanced affinity for EGFR. nih.gov

The position of substituents on the quinazoline core itself is also critical. For instance, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline ring has been shown to increase the activity of the compounds. nih.gov Conversely, the removal of methoxy (B1213986) groups from the 6- and 7-positions of a quinazoline scaffold resulted in a significant decrease in inhibitory activity against both FLT3 and AURKA kinases. oncotarget.com

In the case of 6-benzamide quinazoline derivatives, the presence of a fluorine substituent at the C-2 position of the benzene ring is considered vital for inhibitory activity. nih.gov Further substitution at the C-5 position of the benzamide (B126) moiety with a nitro group (-NO2) led to a two-fold increase in inhibitory activity against wild-type EGFR. nih.gov

The nature of the linker between the quinazoline core and other moieties also plays a significant role. Replacing an amide linker with a methyl-amino linker between the phenyl and quinazoline rings resulted in an almost 50-fold decrease in inhibitory activity. nih.gov

The table below provides a summary of key SAR findings for quinazoline analogs.

Structural ModificationEffect on Biological ActivityTargetReference
Smaller, lipophilic substituents (-F, -Cl) on the 4-anilino moietyEnhanced affinityEGFR nih.gov
Electron-donating groups at C6 and C7 of the quinazoline coreIncreased activityNot specified nih.gov
Removal of methoxy groups from C6 and C7Decreased inhibitionFLT3, AURKA oncotarget.com
Fluorine at C2 of the benzene ring in 6-benzamide derivativesVital for inhibitory activityEGFR nih.gov
Nitro group at C5 of the benzamide moietyTwo-fold increase in inhibitionEGFRwt nih.gov
Replacement of amide linker with methyl-amino linker50-fold decrease in inhibitionEGFR nih.gov

Rational Design Principles for Modulating Biological Activity

The rational design of novel quinazoline derivatives with improved biological activity relies on a deep understanding of their structure-activity relationships and interactions with their biological targets. Several key principles guide this design process.

One common strategy is scaffold hybridization , which involves combining structural motifs from different known active compounds. This approach was used to design analogs of the microtubule inhibitor phenstatin (B1242451) by fusing pyrrolo-fused heterocycles. researchgate.net Similarly, by merging the 4-anilino-quinazoline structural motif with a hydroxamic acid moiety, a series of novel multi-targeted inhibitors were created. nih.gov

Structural modification of reported inhibitors is another key principle. This involves making targeted changes to an existing scaffold to enhance properties like selectivity or potency. For example, new quinazoline derivatives were designed based on the structures of known Aurora kinase inhibitors to improve their selectivity for Aurora A. mdpi.com

In silico functionalization and virtual screening are powerful computational tools used in rational design. A virtual library of 6-methylquinazolin-4(3H)-one derivatives was created by in silico functionalization with a large number of commercially available benzaldehydes and boronic acids. researchgate.net This allows for the rapid exploration of a vast chemical space to identify promising candidates for synthesis and biological evaluation.

Molecular hybridization is a rational drug design strategy that involves recognizing and combining two or more basic pharmacophoric groups to create new chemical entities with enhanced potency and selectivity. nih.gov This principle has been applied to quinoline (B57606) scaffolds by hybridizing them with hydrazine (B178648) moieties to generate compounds with broad-spectrum antimicrobial activities. nih.gov

The table below summarizes some of the rational design principles applied to quinazoline and related heterocyclic compounds.

Design PrincipleDescriptionExample ApplicationReference
Scaffold Hybridization Combining structural features from different active molecules.Merging 4-anilino-quinazoline with a hydroxamic acid moiety. nih.gov
Structural Modification Making targeted changes to a known inhibitor scaffold.Modifying known Aurora kinase inhibitors to improve selectivity for Aurora A. mdpi.com
In Silico Functionalization Computationally adding different functional groups to a core scaffold.Creating a virtual library of 6-methylquinazolin-4(3H)-one derivatives. researchgate.net
Molecular Hybridization Combining two or more pharmacophoric groups into a single molecule.Hybridizing quinoline scaffolds with hydrazine moieties. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that play a pivotal role in modern drug discovery, including the development of quinazoline-based compounds. These approaches use statistical methods to correlate the chemical structure of compounds with their biological activities.

QSAR models aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their observed biological effects. This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Both two-dimensional (2D) and three-dimensional (3D) QSAR techniques are employed. researchgate.net

2D-QSAR methods use descriptors derived from the 2D representation of a molecule, such as topological indices and electronic properties. For example, a partial least squares analysis using Molconn-Z descriptors supported the interpretation that phenyl ring substitution is a major determinant of dopamine (B1211576) transporter (DAT) binding affinity for a series of analogs. researchgate.net

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules and their alignment. CoMFA contour maps can indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. researchgate.net For instance, CoMFA studies on methylphenidate analogs suggested that the 2' position of the phenyl ring cannot tolerate much steric bulk and that electron-withdrawing groups at the 3' or 4' positions improve DAT binding affinity. researchgate.net

Chemoinformatics encompasses a broader range of computational tools and techniques used to manage and analyze chemical data. This includes the creation and screening of virtual libraries, as demonstrated in the in silico functionalization of the 6-methylquinazolin-4(3H)-one core with thousands of commercially available building blocks. researchgate.net This approach allows for the efficient exploration of chemical space to identify promising candidates for synthesis.

The QSAR, Chemoinformatics and Modeling Society (QCMS) is a professional organization that highlights the importance of these fields in medicinal, agricultural, and environmental chemistry. qsar.org

The table below outlines the application of chemoinformatics and QSAR in the study of quinazoline-related compounds.

TechniqueApplicationKey Findings/InsightsReference
2D-QSAR Modeling DAT binding affinity of methylphenidate analogs.Phenyl ring substitution is a major determinant of binding affinity. researchgate.net
3D-QSAR (CoMFA) Modeling DAT binding affinity of methylphenidate analogs.Identified favorable and unfavorable steric and electronic regions on the phenyl ring. researchgate.net
In Silico Functionalization Creating a virtual library of 6-methylquinazolin-4(3H)-one derivatives.Enabled the exploration of a large chemical space to identify potential BRD9 binders. researchgate.net
3D-QSAR Justifying the activity profile of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives.Supported the identification of a potent lead molecule for pain management. scispace.com

Advanced Applications of 2 2 Bromophenyl 6 Methylquinazoline Beyond Medicinal Chemistry

The utility of the quinazoline (B50416) scaffold extends far beyond its well-documented roles in medicinal chemistry. The specific structural features of 2-(2-bromophenyl)-6-methylquinazoline—namely its rigid heterocyclic core, potential for fluorescence, coordinating nitrogen atoms, and reactive C-Br bond—make it a molecule of significant interest in several advanced technological and synthetic applications. This section explores its potential in materials science, catalysis, non-clinical imaging, and as a strategic precursor for constructing complex molecules.

Challenges, Future Directions, and Emerging Research Paradigms for 2 2 Bromophenyl 6 Methylquinazoline

Identification of Unexplored Reactivity and Synthetic Opportunities

The structure of 2-(2-Bromophenyl)-6-methylquinazoline contains two primary sites for synthetic modification: the C-Br bond on the phenyl ring and the C-H bonds of the 6-methyl group. The presence of a bromo moiety is particularly advantageous as it provides a versatile handle for further synthetic transformations, a feature noted in the development of other quinazoline (B50416) scaffolds. frontiersin.org

Key Synthetic Opportunities:

Cross-Coupling Reactions: The aryl bromide functionality is an ideal substrate for a variety of palladium- or copper-catalyzed cross-coupling reactions. This opens avenues for creating extensive libraries of analogues by introducing new aryl, alkyl, or heteroaryl groups at the 2'-position of the phenyl ring. Such reactions could include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Functionalization of the Methyl Group: The 6-methyl group, while less reactive than the aryl bromide, can be functionalized. Potential reactions include radical bromination followed by nucleophilic substitution or oxidation to an aldehyde or carboxylic acid, providing another point for diversification of the scaffold.

Novel Cyclization Strategies: While numerous methods exist for synthesizing the quinazoline core, exploring eco-friendly and atom-efficient multi-component reactions for the direct synthesis of this compound remains a valuable pursuit. nih.gov Strategies utilizing novel catalytic systems, such as the ceric ammonium (B1175870) nitrate/tert-butylhydroperoxide (CAN/TBHP) system which has proven effective for other quinazolines, could be adapted. nih.govfrontiersin.org

The table below outlines potential derivatization reactions that represent unexplored opportunities for this specific scaffold.

Reaction Type Reagents/Catalyst Potential Product Structure Significance
Suzuki CouplingArylboronic acid, Pd catalyst, Base2-(2-Biphenyl)-6-methylquinazoline derivativeIntroduction of diverse aryl substituents.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base2-(2-(Alkynyl)phenyl)-6-methylquinazoline derivativeCreation of rigid, linear extensions.
Buchwald-Hartwig AminationAmine, Pd catalyst, Base2-(2-(Amino)phenyl)-6-methylquinazoline derivativeIntroduction of N-based functional groups.
Oxidation of Methyl GroupOxidizing agent (e.g., KMnO₄, SeO₂)2-(2-Bromophenyl)quinazoline-6-carbaldehydeCreation of a reactive aldehyde handle.

Integration with Novel Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

Modern synthetic chemistry is increasingly benefiting from the integration of advanced technologies. For this compound, these methodologies can overcome the limitations of traditional batch synthesis and accelerate the discovery process.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processes, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. researchgate.net The synthesis of quinoline (B57606) compounds has been successfully demonstrated in continuous flow systems, achieving moderate to good yields (46%–88%) in a heterogeneous and continuous manner. rsc.org Implementing a flow process for the synthesis of this compound could lead to a more efficient, sustainable, and scalable production method, which is crucial for generating larger quantities for further study. researchgate.netrsc.org

Machine Learning (ML) in Synthesis: Machine learning is a transformative tool for optimizing chemical reactions and designing novel compounds. mdpi.com ML models can be trained on experimental data to predict reaction outcomes, identify optimal conditions (temperature, solvent, catalyst), and even suggest novel starting materials. youtube.comresearchgate.net For this compound, an ML-driven approach could rapidly screen virtual libraries of derivatives for desired properties or predict the most efficient synthetic routes for their creation, compensating for gaps in theoretical understanding by learning directly from data. mdpi.com

The following table illustrates a hypothetical application of ML for optimizing a key synthetic step.

Parameter Range/Options ML Model Goal Potential Outcome
CatalystPd(PPh₃)₄, PdCl₂(dppf), CuIPredict yield and purityIdentification of the optimal catalyst for a specific cross-coupling reaction.
SolventToluene, Dioxane, DMF, AnisolePredict reaction timeReduction of synthesis time and solvent waste.
Temperature80-120 °CMaximize product yieldFine-tuning of reaction conditions for >95% yield.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Minimize side-product formationImproved reaction selectivity and easier purification.

Addressing Gaps in Mechanistic Understanding

Despite the widespread use of quinazoline synthesis methodologies, specific mechanistic details often remain underexplored. For this compound, a deeper understanding of the reaction mechanisms is crucial for rational optimization and the avoidance of unwanted side products.

Key mechanistic questions include:

The Role of the Catalyst: In copper-catalyzed syntheses of quinazolines, the precise nature of the active catalytic species and the oxidation states involved in the cyclization process are often subjects of debate. organic-chemistry.org Investigating the kinetics and intermediates in the formation of this compound could elucidate the specific role of the catalyst.

Influence of Substituents: The electronic effects of the 6-methyl group (electron-donating) and the 2-bromophenyl group (electron-withdrawing and sterically hindering) on the rate and regioselectivity of the quinazoline ring formation are not fully understood. Mechanistic studies could reveal how these substituents influence the stability of key intermediates.

Oxidative Pathways: Many modern quinazoline syntheses involve an oxidative dehydrogenation step. organic-chemistry.org For example, systems like PIDA (phenyliodine diacetate) or TEMPO are used. nih.govorganic-chemistry.org A detailed study is needed to map the precise pathway of oxidation in the context of the specific substituents present on the this compound precursor.

Prospects for Designing Next-Generation Quinazoline-Based Scaffolds

The this compound structure is an excellent starting point for the design of next-generation therapeutic agents. Research has shown that modifications at various positions of the quinazoline ring, particularly positions 6 and 7, can significantly alter biological activity and selectivity. nih.govnih.gov The development of new anticancer agents, for instance, often involves the rational design of quinazoline derivatives to target specific biological pathways. nih.govresearchgate.net

The strategic position of the bromo group on the 2-phenyl substituent provides a powerful tool for creating novel scaffolds through late-stage functionalization. This allows for the creation of compounds with potentially enhanced potency or altered selectivity profiles against biological targets like protein kinases. nih.gov

The table below presents hypothetical next-generation scaffolds derived from this compound.

Parent Scaffold Modification Strategy Resulting Scaffold Design Rationale
This compoundSuzuki coupling with a pyridine-boronic acid6-Methyl-2-(2-(pyridin-3-yl)phenyl)quinazolineIntroduce hydrogen bond acceptors to improve kinase binding.
This compoundBuchwald-Hartwig amination with morpholine6-Methyl-2-(2-morpholinophenyl)quinazolineEnhance solubility and pharmacokinetic properties.
This compoundSonogashira coupling followed by click chemistryTriazole-linked quinazoline derivativeCreate hybrid molecules by linking to other pharmacophores. nih.gov
This compoundOxidation of methyl group and amidationN-substituted-2-(2-bromophenyl)quinazoline-6-carboxamideExplore interactions at the 6-position of the quinazoline core. mdpi.com

Collaborative and Interdisciplinary Research Opportunities

Advancing the research on this compound requires a multi-faceted, collaborative approach that bridges several scientific disciplines:

Synthetic and Computational Chemistry: Collaboration between synthetic chemists exploring the reactions described in section 8.1 and computational chemists can accelerate progress. Computational studies can predict reactivity, model reaction mechanisms to address the gaps mentioned in section 8.3, and help prioritize synthetic targets.

Automation and Data Science: Integrating automated synthesis platforms, such as those used in flow chemistry, with machine learning algorithms can create a self-driving loop for materials discovery. researchgate.net This would enable the rapid synthesis and testing of derivative libraries designed in section 8.4, generating large datasets to further refine predictive models.

Chemistry and Biology/Pharmacology: To realize the therapeutic potential of new scaffolds, collaboration with biologists and pharmacologists is essential. High-throughput screening of newly synthesized compounds against various biological targets (e.g., kinases, enzymes) can identify lead candidates for further development. nih.govnih.gov This interdisciplinary effort is crucial for translating fundamental chemical research into tangible therapeutic applications.

By focusing on these challenges and opportunities, the scientific community can unlock the full potential of this compound as a versatile scaffold for constructing a new generation of functional molecules.

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-6-methylquinazoline, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : A widely used approach involves refluxing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides with potassium hydroxide (KOH) in aqueous medium, followed by neutralization with acetic acid to yield triazole-thione intermediates. Subsequent reactions with 2-chloroacetic acid in 2-propanol produce carboxylic acid derivatives, which are further functionalized with organic amines or inorganic salts . Key considerations include:
  • Catalyst Concentration : Optimal KOH molar ratios (e.g., 2:1 reagent:catalyst) to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., 2-propanol) enhance reaction efficiency compared to water-based systems.
  • Purification : Column chromatography or recrystallization to isolate intermediates with >95% purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

  • Methodological Answer :
  • 1H NMR (400 MHz in DMSO-d6) : Assign peaks for bromophenyl protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm). Coupling patterns distinguish quinazoline ring protons .
  • Elemental Analysis (CHNS) : Validate empirical formulas (e.g., C21H14BrN3) with ≤0.3% deviation .
  • GC-MS : Monitor reaction completeness and detect low-abundance byproducts (e.g., dehalogenated species) using Agilent 7890B systems .

Q. How can reaction conditions be optimized for introducing the bromophenyl group while minimizing dehalogenation?

  • Methodological Answer :
  • Temperature Control : Maintain reflux temperatures ≤80°C to prevent Br–C bond cleavage .
  • Catalyst Screening : Replace KOH with milder bases (e.g., NaHCO3) in protic solvents to reduce nucleophilic attack on the bromophenyl moiety .
  • Additive Use : Introduce radical scavengers (e.g., BHT) to suppress free-radical dehalogenation pathways .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for bromophenyl-substituted quinazolines?

  • Methodological Answer : Discrepancies (e.g., 2–5% vs. 20–30% yields) often arise from:
  • Substrate Purity : Impurities in starting materials (e.g., 2-bromobenzaldehydes) reduce effective molarity. Use HPLC-purified reagents .
  • Scale Effects : Pilot-scale reactions may suffer from inefficient heat distribution; optimize via microwave-assisted synthesis .
  • Byproduct Analysis : Employ LC-MS to quantify side products (e.g., dimerized species) and adjust stoichiometry accordingly .

Q. What strategies are effective for designing this compound analogs with modified electronic properties?

  • Methodological Answer :
  • Electron-Withdrawing Substituents : Introduce nitro (-NO2) or trifluoromethyl (-CF3) groups at the quinazoline 4-position via Ullmann coupling, monitored by <sup>19</sup>F NMR .
  • Ring Expansion : Synthesize fused pyrimido-isoquinoline derivatives using propane-1,3-diamine under Dean-Stark conditions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict substituent effects on HOMO-LUMO gaps for targeted bioactivity .

Q. How can researchers resolve purity challenges in chromatographic analysis of bromophenyl-containing intermediates?

  • Methodological Answer :
  • Column Selection : Use C18 columns with end-capping to retain polar impurities.
  • Mobile Phase Optimization : Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry for brominated aromatics .
  • Handling Hygroscopicity : Store samples under inert gas (N2) to prevent hydration, which alters retention times .

Q. What mechanistic insights explain unexpected byproducts in triazole-thione syntheses involving bromophenyl precursors?

  • Methodological Answer :
  • Pathway A : Base-mediated hydrolysis of the bromophenyl group generates phenol derivatives (detected via GC-MS). Mitigate by reducing reaction time .
  • Pathway B : Thione-thiol tautomerism leads to disulfide formation. Suppress using anaerobic conditions or antioxidant additives .
  • Kinetic Studies : Conduct time-resolved <sup>1</sup>H NMR to identify transient intermediates and adjust quenching protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.